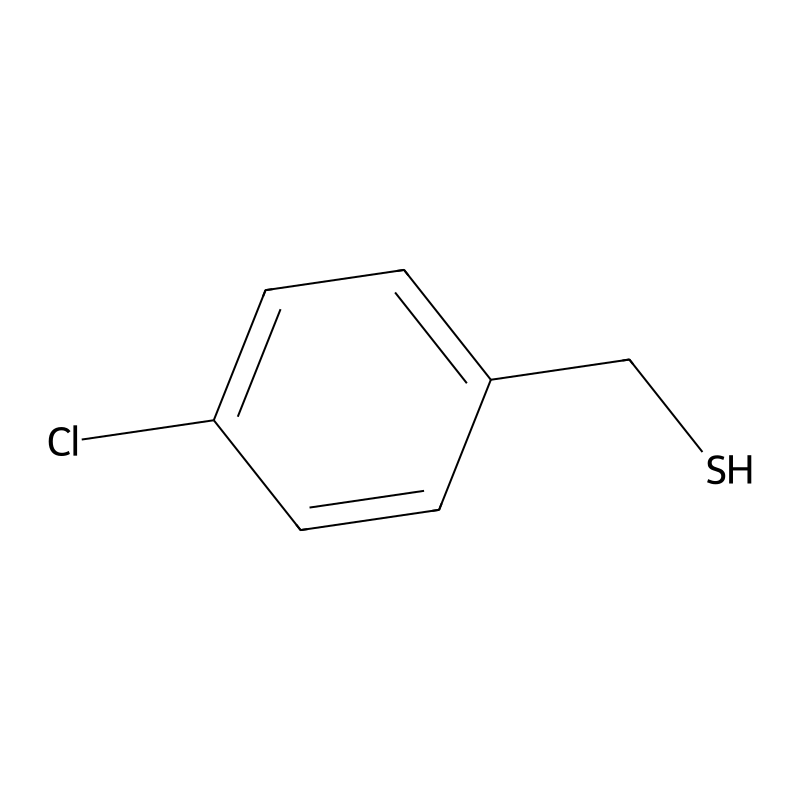4-Chlorobenzyl mercaptan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Chlorobenzyl mercaptan, also known as 4-chloro-1-toluenethiol, is an organosulfur compound with the chemical formula C₇H₇ClS and a molecular weight of 158.65 g/mol. It appears as a colorless liquid with a strong, unpleasant odor. The compound is classified as hazardous due to its flammable nature and potential health risks upon exposure, including irritation to skin, eyes, and respiratory tract .
Organic Synthesis
- Precursor for β-unsaturated ketones: 4-Chlorobenzyl mercaptan serves as a valuable starting material for the synthesis of β-unsaturated ketones, essential building blocks in organic molecules. These ketones find use in the production of pharmaceuticals, fragrances, and other fine chemicals [].
Synthesis of other compounds
- Intermediate for carbofuran: This compound acts as an intermediate in the synthesis of carbofuran, a formerly widely used insecticide, though its use is now restricted due to environmental and health concerns [].
- Acylation reactions: 4-Chlorobenzyl mercaptan's reactive nature makes it useful in acylation reactions, where an acyl group is introduced into a molecule. This process is crucial in the synthesis of various organic compounds [].
Potential for therapeutic applications
- Antiparasitic properties: Studies have shown that 4-chlorobenzyl mercaptan exhibits antiparasitic activity against various parasites, including those causing malaria and African trypanosomiasis (sleeping sickness) [, ]. However, further research is needed to determine its effectiveness and safety in humans.
- Antiviral potential: Some studies suggest that 4-chlorobenzyl mercaptan might inhibit the growth of the HIV virus, though further research is necessary to explore its potential as an anti-HIV agent.
Additional Information:
4-Chlorobenzyl mercaptan is known for its reactivity in various chemical processes. It can undergo nucleophilic substitution reactions, where the mercaptan group (-SH) can react with electrophiles. Additionally, it serves as a precursor in the synthesis of β-unsaturated ketones through condensation reactions . The compound may also participate in oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.
The synthesis of 4-Chlorobenzyl mercaptan can be achieved through several methods:
- Nucleophilic Substitution: Reacting 4-chlorobenzyl chloride with sodium sulfide or thiourea.
- Reduction Reactions: Reducing 4-chlorobenzenesulfonyl chloride with lithium aluminum hydride.
- Direct Thiolation: Utilizing thiolating agents in the presence of a base to facilitate the introduction of the mercaptan group onto the aromatic ring .
These methods highlight the versatility of synthetic pathways available for producing this compound.
4-Chlorobenzyl mercaptan finds applications primarily in organic synthesis as an intermediate for various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in creating complex molecules that require specific functional groups for biological activity or industrial use .
Interaction studies involving 4-Chlorobenzyl mercaptan focus on its reactivity with other chemical species. It has been noted for its potential to form adducts with electrophiles, which can lead to various products depending on reaction conditions. The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are areas of ongoing research due to its implications in toxicity and biochemical pathways .
Several compounds share structural similarities with 4-Chlorobenzyl mercaptan, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzyl Mercaptan | C₇H₈S | Lacks chlorine substituent; used in fragrance synthesis. |
| 2-Chlorobenzyl Mercaptan | C₇H₈ClS | Different chlorine position; potential for varied reactivity. |
| 4-Bromobenzyl Mercaptan | C₇H₇BrS | Bromine instead of chlorine; different physical properties. |
4-Chlorobenzyl mercaptan is unique due to its specific chlorination at the para position of the benzene ring, which influences its reactivity and biological interactions compared to its analogs .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
GHS Hazard Statements
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (15.56%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








